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Compound of Interest

Compound Name: avermectin Bla

Cat. No.: B195269

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the genomics of avermectin
Bla producing Streptomyces strains. Avermectin Bla, a potent antiparasitic agent, is a
secondary metabolite produced by the soil bacterium Streptomyces avermitilis. Understanding
the genomic differences between the wild-type strain and high-producing industrial or
genetically engineered strains is crucial for optimizing production and developing novel
derivatives. This document summarizes key genomic features, details experimental
methodologies, and visualizes the regulatory pathways involved in avermectin biosynthesis.

Genomic Feature Comparison

The following tables summarize the key genomic features of the wild-type Streptomyces
avermitilis ATCC 31267 and compare it with genetically modified strains designed for enhanced
avermectin production. Due to the proprietary nature of many industrial high-yield strains, a
direct, publicly available whole-genome comparison is limited. Therefore, this guide focuses on
comparing the wild-type to strains with specific, documented genetic alterations.

Table 1: General Genomic Features of Streptomyces avermitilis ATCC 31267 (Wild-Type)
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Feature Value Reference
Genome Size 9,025,608 bp [1112][3]
GC Content 70.7% [1]I3]
Predicted Protein-Coding

~7,574 [1][3]
Genes
Chromosome Structure Linear [4]
Avermectin Biosynthetic Gene

_ ~82 kb [5]

Cluster (BGC) Size
Number of Secondary

At least 38 [6]

Metabolite BGCs

Table 2: Comparison of Avermectin Bla Production in Wild-Type and Genetically Engineered

S. avermitilis Strains
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Strain

Genetic
Modification

Avermectin Bla
Titer (relative to
Wild-Type)

Key Findings

S. avermitilis ATCC
31267

Wild-Type

1x (baseline)

Produces a mixture of
eight avermectin

components.[7]

S. avermitilis Aavel

Deletion of avel (a

TetR-family regulator)

Increased

Avel represses
avermectin production
by directly regulating
the transcription of the
cluster-situated
regulator gene aveR

and structural genes.

S. avermitilis with

overexpressed hrdB

Overexpression of the
principal sigma factor
hrdB in an industrial

strain

Up to 1.53x

Engineering hrdB led
to mutants with
significantly increased
avermectin Bla

production.[3]

S. avermitilis Apks-3,
Aolm, Apte

Deletion of competing
polyketide synthase
(PKS) gene clusters

Significantly Increased

Removal of competing
secondary metabolite
pathways redirects
precursors towards
avermectin

biosynthesis.[8]

S. avermitilis with
engineered aveC and
precursor supply

genes

Mutation of aveC and
overexpression of
fadD, fadAB, bicA,
and ecaAin an

industrial strain

1.49x increase in Bla
titer in the engineered

industrial strain.

Engineering the
avermectin BGC and
precursor pathways
significantly boosts

Bla production.[9]

Signaling Pathways and Regulatory Networks

The biosynthesis of avermectin is tightly regulated by a complex network of genes.

Understanding these pathways is critical for rational strain improvement.
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Regulatory Cascade of Avermectin Biosynthesis

The production of avermectin is controlled by a hierarchical regulatory cascade involving
several key transcriptional regulators. The pathway-specific activator, aveR, is a central control
point, integrating signals from various global and pathway-specific regulators.

hrdB
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Regulatory cascade controlling avermectin biosynthesis.

Experimental Workflow for Comparative Genomics

A typical workflow for the comparative genomic analysis of Streptomyces strains involves
several key steps, from DNA extraction to bioinformatics analysis.
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Workflow for comparative genomics of Streptomyces.

Experimental Protocols
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Detailed methodologies are essential for reproducing and building upon existing research.
Below are summaries of key experimental protocols.

Genomic DNA Extraction from Streptomyces

High-quality genomic DNA is a prerequisite for reliable genome sequencing.
Culture Growth: Inoculate Streptomyces spores or mycelia into a suitable liquid medium

(e.g., TSB or YEME) and incubate at 28-30°C with shaking until the late-logarithmic or early-
stationary phase.

Mycelia Harvest: Harvest the mycelia by centrifugation.

Lysis: Resuspend the mycelial pellet in a lysis buffer containing lysozyme and incubate to
degrade the cell wall. Proteinase K and SDS are then added to lyse the cells and denature
proteins.

DNA Purification: Perform sequential extractions with phenol:chloroform:isoamyl alcohol to
remove proteins and other cellular debris.

DNA Precipitation: Precipitate the genomic DNA from the aqueous phase using isopropanol
or ethanol.

Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air-dry, and resuspend
in a suitable buffer (e.g., TE buffer).

Quality Control: Assess the quality and quantity of the extracted DNA using
spectrophotometry (A260/A280 ratio) and gel electrophoresis.

Whole Genome Sequencing and Assembly

Next-generation sequencing (NGS) technologies are commonly used for sequencing
Streptomyces genomes.

o Library Preparation: Prepare a sequencing library from the extracted genomic DNA. This
typically involves fragmenting the DNA, adding adapters, and amplifying the library.
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e Sequencing: Sequence the library using a platform such as lllumina (for high-accuracy short
reads) or PacBio/Oxford Nanopore (for long reads, which are beneficial for assembling the
large, GC-rich Streptomyces genome).

e Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing
reads.

o Genome Assembly: Assemble the reads into a complete or draft genome sequence. For
Streptomyces, a hybrid assembly approach using both short and long reads is often
effective. Common assemblers include SPAdes, Canu, and Flye.

o Assembly Evaluation: Evaluate the quality of the assembly using metrics such as N50, L50,
and completeness assessment with tools like BUSCO.

Gene Knockout in Streptomyces via Homologous
Recombination

Creating targeted gene deletions is crucial for functional genomics.
e Construction of the Knockout Plasmid:

o Amplify the upstream and downstream flanking regions (homology arms) of the target
gene from S. avermitilis genomic DNA via PCR.

o Clone the homology arms into a suicide vector (a plasmid that cannot replicate in
Streptomyces) on either side of an antibiotic resistance cassette.

o Conjugation:
o Introduce the knockout plasmid into a donor E. coli strain (e.g., ET12567/pUZ8002).

o Conjugate the donor E. coli with the recipient S. avermitilis strain on a suitable agar
medium.

e Selection of Mutants:
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o Select for Streptomyces exconjugants that have integrated the plasmid into their
chromosome via a single-crossover event using an overlay of antibiotics (one for the
resistance cassette on the plasmid and nalidixic acid to counter-select E. coli).

o Culture the single-crossover mutants on a non-selective medium to allow for a second
crossover event (excision of the plasmid).

o Screen for double-crossover mutants by identifying colonies that have lost the plasmid-
borne resistance marker but retained the resistance marker that replaced the target gene.

» Verification of Gene Deletion: Confirm the deletion of the target gene in the putative mutants
by PCR and/or Southern blotting.

Quantification of Avermectin Bla by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying
avermectin production.

e Sample Preparation:

o Extract avermectins from the fermentation broth or mycelia using an organic solvent such
as methanol or acetone.

o Centrifuge to remove cell debris and filter the supernatant through a 0.22 um filter.

o HPLC Analysis:

[e]

Column: C18 reverse-phase column.

[e]

Mobile Phase: A mixture of acetonitrile, methanol, and water. The exact ratio may vary
depending on the specific method.

[e]

Detection: UV detector at a wavelength of approximately 245 nm.

o

Quantification: Create a standard curve using known concentrations of pure avermectin
Bla. The concentration of avermectin Bla in the samples is determined by comparing
their peak areas to the standard curve.
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This guide provides a foundational understanding of the comparative genomics of avermectin
Bla producing Streptomyces strains. Further research involving the whole-genome sequencing
of more high-yield industrial strains will undoubtedly provide deeper insights into the genetic
determinants of enhanced avermectin production, paving the way for more targeted and
efficient strain improvement strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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